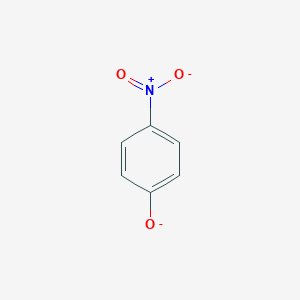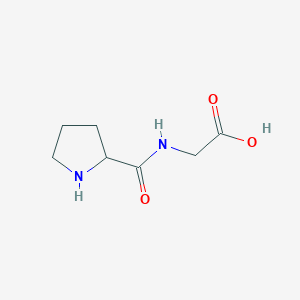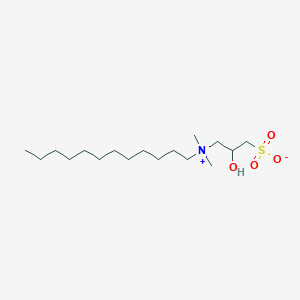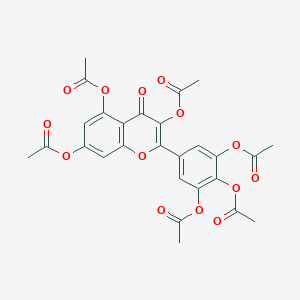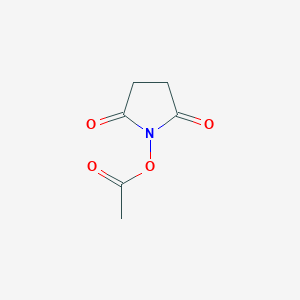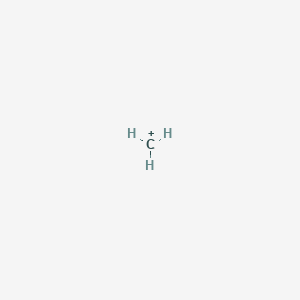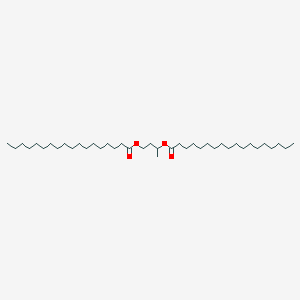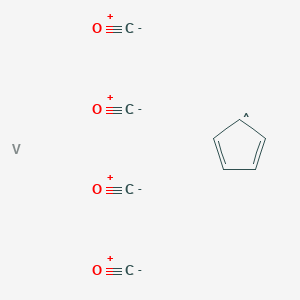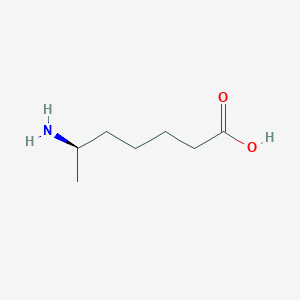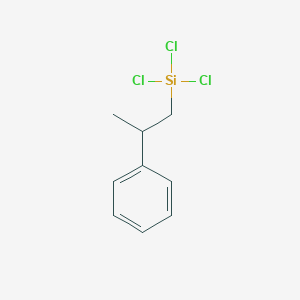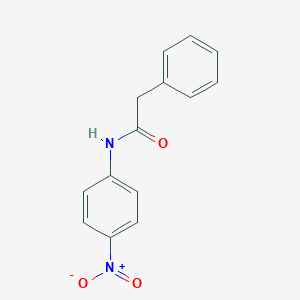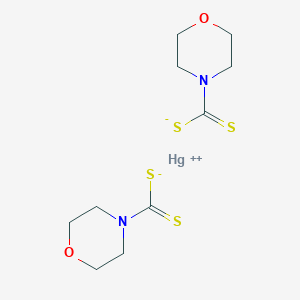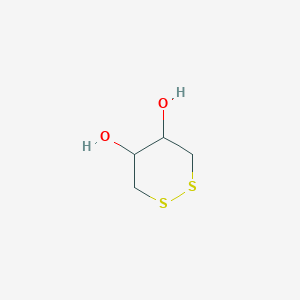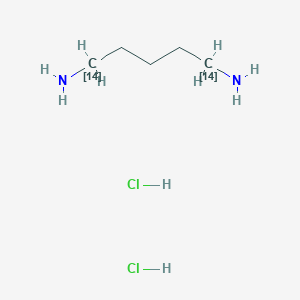![molecular formula C11H10O B089302 (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene CAS No. 13137-34-3](/img/structure/B89302.png)
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene is a chemical compound that has gained significant attention from the scientific community due to its unique structure and potential applications. This compound is a member of the oxirene family and is known for its ability to undergo a range of reactions, making it a versatile tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a range of reactions. These intermediates are thought to be responsible for the compound's ability to act as a catalyst and participate in organic reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic, making it a safe option for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene in lab experiments is its versatility. This compound can undergo a range of reactions, making it a useful tool for researchers in various fields. However, one limitation is that the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research involving (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene. One area of interest is in the development of new materials, such as polymers and coatings, that incorporate this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use as a catalyst in organic reactions. Finally, there is potential for (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene to be used as a fluorescent probe in biological imaging, and more research is needed to explore this application.
Méthodes De Synthèse
The synthesis of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene involves several steps, including the preparation of starting materials, the formation of intermediates, and the final conversion to the desired product. One common method for synthesizing this compound involves the use of palladium-catalyzed reactions, which have been shown to produce high yields and purity.
Applications De Recherche Scientifique
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene has a range of potential applications in scientific research. One area of interest is in the development of new materials, such as polymers and coatings, which can be used in a variety of industries. Additionally, this compound has been studied for its potential use as a catalyst in organic reactions, as well as its ability to act as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
13137-34-3 |
|---|---|
Nom du produit |
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene |
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
(1R,8S,9S,11R)-10-oxatetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H10O/c1-2-4-7-6(3-1)8-5-9(7)11-10(8)12-11/h1-4,8-11H,5H2/t8-,9+,10-,11+ |
Clé InChI |
KITHTTSINQXROM-DTIDVZRVSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]3[C@@H]([C@H]1C4=CC=CC=C24)O3 |
SMILES |
C1C2C3C(C1C4=CC=CC=C24)O3 |
SMILES canonique |
C1C2C3C(C1C4=CC=CC=C24)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



